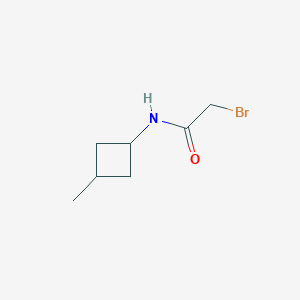
2-bromo-N-(3-methylcyclobutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(3-methylcyclobutyl)acetamide is a chemical compound characterized by its bromine atom and a cyclobutyl ring with a methyl group at the third position. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylcyclobutylamine and bromoacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.
Quality Control: Rigorous quality control measures, including NMR and HPLC, ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: Reduction reactions can convert the bromine to hydrogen, forming 2-amino-N-(3-methylcyclobutyl)acetamide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as cyanide or azide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like potassium cyanide or sodium azide are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Bromate esters.
Reduction: 2-amino-N-(3-methylcyclobutyl)acetamide.
Substitution: Cyanides or azides.
科学研究应用
2-Bromo-N-(3-methylcyclobutyl)acetamide has various applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2-bromo-N-(3-methylcyclobutyl)acetamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to biological effects.
Pathways: It may inhibit specific enzymes or modulate signaling pathways, resulting in therapeutic effects.
相似化合物的比较
2-Bromo-N-(2-methylcyclobutyl)acetamide: Similar structure but with a different position of the methyl group.
2-Bromo-N-(3-ethylcyclobutyl)acetamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 2-Bromo-N-(3-methylcyclobutyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and reactivity profile distinguish it from similar compounds, making it a subject of ongoing research and development.
属性
分子式 |
C7H12BrNO |
|---|---|
分子量 |
206.08 g/mol |
IUPAC 名称 |
2-bromo-N-(3-methylcyclobutyl)acetamide |
InChI |
InChI=1S/C7H12BrNO/c1-5-2-6(3-5)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10) |
InChI 键 |
NPOVLXGJPRXGEC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)NC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



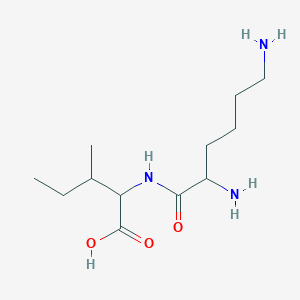
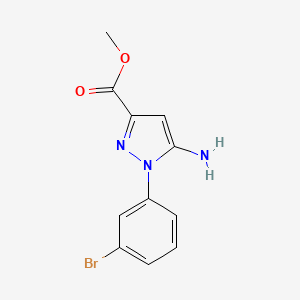
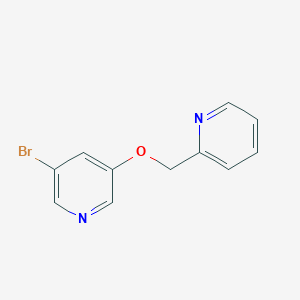
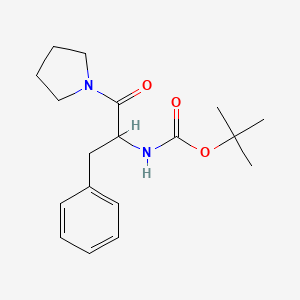
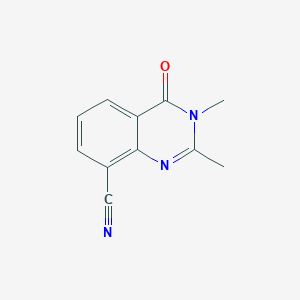
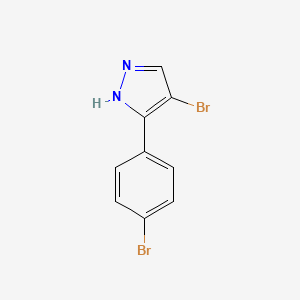
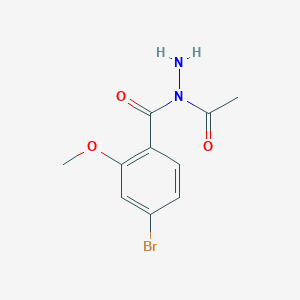
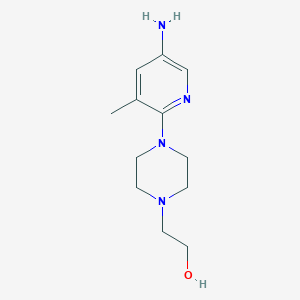
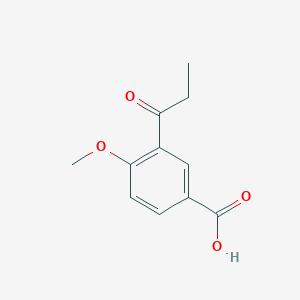
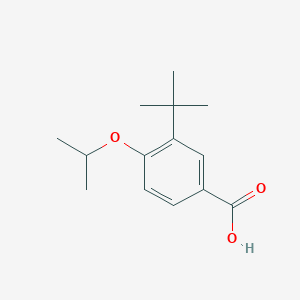

![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
![Imidazo[1,2-a]pyridin-2-amine,5-(phenylthio)-](/img/structure/B15356765.png)
